molecular formula C17H14FN3O4S2 B3460791 2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B3460791
M. Wt: 407.4 g/mol
InChI Key: NPTFFSIJWXGRRJ-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H14FN3O4S2 and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-fluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is 407.04097645 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is benzodiazepine receptors . These receptors are a class of GABA receptors, which are a group of transmembrane receptors that interact with the neurotransmitter gamma-aminobutyric acid (GABA). They play a crucial role in maintaining the excitability of the nervous system and modulating the sleep-wake cycle.

Mode of Action

The compound interacts with its primary target, the benzodiazepine receptors, and potentially other unknown mechanisms

Biochemical Pathways

The compound’s interaction with benzodiazepine receptors suggests that it may affect the GABAergic system , which is the main inhibitory neurotransmitter system in the central nervous system. This system plays a key role in neuronal excitability, muscle tone, and sleep regulation .

Result of Action

The compound has shown considerable anticonvulsant activity in both PTZ and MES models . This suggests that it may have potential therapeutic applications in the treatment of conditions such as epilepsy.

Biological Activity

2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula. Its structure includes a fluorophenoxy group and a thiazole moiety, which are known for their biological significance.

  • Chemical Formula : C16H15F2N3O2S
  • Molecular Weight : 353.37 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Activity

Research indicates that derivatives of phenylacetamide, similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated several phenylacetamide derivatives against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines using the MTS assay. The results demonstrated that compounds with nitro substituents showed higher cytotoxicity compared to those with methoxy groups.

CompoundPC3 IC50 (μM)MCF-7 IC50 (μM)HL-60 IC50 (μM)
2a196>250208
2b52191178
2c80>250100
Imatinib407998

This table illustrates that while the tested compounds exhibited varying degrees of effectiveness, they generally showed lower activity than imatinib, a known anticancer agent .

Neuropharmacological Activity

Another aspect of interest is the anticonvulsant activity associated with compounds containing the fluorophenoxy group. Research on similar compounds suggests significant efficacy in models such as PTZ (Pentylenetetrazol) and MES (Maximal Electroshock), indicating potential for use in seizure disorders.

The anticonvulsant effects are believed to be mediated through interactions with benzodiazepine receptors and possibly other unknown mechanisms. This highlights the versatility of compounds like this compound in treating neurological conditions .

Safety and Toxicology

While specific safety data for this compound is limited, related compounds have shown relatively low toxicity profiles at effective doses. Ongoing research is necessary to elucidate the safety parameters associated with long-term exposure and therapeutic use.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. The thiazole ring is known for its ability to interact with various biological targets, potentially inhibiting tumor growth. Research has shown that modifications to the thiazole structure can enhance cytotoxicity against cancer cell lines, suggesting that 2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide may possess similar properties.

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. The incorporation of the sulfamoyl group in this compound may enhance its efficacy against bacterial strains. Preliminary studies indicate that compounds with similar structures demonstrate broad-spectrum antibacterial effects, which could be explored further with this specific compound.

Neurological Applications

There is emerging evidence supporting the anticonvulsant activity of related compounds. For instance, studies on 2-substituted oxadiazoles show promising results in treating epilepsy. The potential for This compound to modulate neurotransmitter systems could be an area of focus for future research.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityReference
This compoundStructurePotential anticancer and antimicrobial
5-substituted-1,3-thiazolesStructureAnticancer
1,3,4-OxadiazolesStructureAnticonvulsant

Case Studies

Several case studies have been documented that highlight the applications of thiazole-containing compounds similar to This compound :

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated a series of thiazole derivatives and their effects on various cancer cell lines. Results indicated that specific modifications led to increased apoptosis in malignant cells, suggesting a pathway for optimizing the design of new anticancer agents based on this scaffold.

Case Study 2: Antimicrobial Screening

Research conducted by Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited significant activity against Gram-positive bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial potency, which could be applicable to the compound .

Case Study 3: Neurological Effects

An investigation into the anticonvulsant properties of related compounds found significant reductions in seizure frequency in animal models. This study supports the hypothesis that similar structural features might yield beneficial neurological effects when applied to This compound .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c18-14-3-1-2-4-15(14)25-11-16(22)20-12-5-7-13(8-6-12)27(23,24)21-17-19-9-10-26-17/h1-10H,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTFFSIJWXGRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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